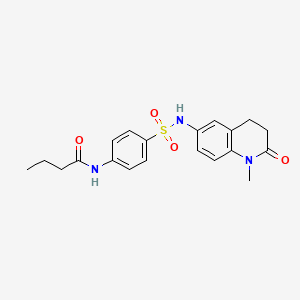

N-(4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

Description

N-(4-(N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a sulfonamide derivative featuring a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety linked via a sulfamoyl bridge to a phenyl group substituted with a butyramide side chain. This compound belongs to a class of molecules designed to exploit sulfonamide-based pharmacophores, which are prevalent in antimicrobial and anti-inflammatory agents.

Properties

IUPAC Name |

N-[4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-4-19(24)21-15-6-9-17(10-7-15)28(26,27)22-16-8-11-18-14(13-16)5-12-20(25)23(18)2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALBWQFSYZNKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 402.47 g/mol. The structure features a tetrahydroquinoline moiety, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₃S |

| Molecular Weight | 402.47 g/mol |

| LogP | 2.7258 |

| Polar Surface Area | 45.87 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1 and THP-1) . This suggests that this compound may similarly modulate inflammatory responses.

2. Anticancer Potential

The compound's structural analogs have shown promise in cancer treatment. For example, certain tetrahydroquinoline derivatives have been reported to inhibit the growth of non-small cell lung carcinoma (NSCLC) cells through mechanisms involving apoptosis induction and cell cycle arrest . The sulfamoyl group in the compound may enhance its interaction with specific biological targets involved in tumor proliferation.

The proposed mechanism of action for this compound involves modulation of signaling pathways associated with inflammation and cancer progression:

- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB pathway, which is critical in regulating immune responses and inflammation.

- Cytokine Modulation : By reducing the expression of pro-inflammatory cytokines, the compound may help alleviate symptoms associated with chronic inflammatory diseases.

Case Studies

Case Study 1: Acute Lung Injury Treatment

A study evaluating tetrahydroquinoline derivatives found that one particular derivative significantly improved outcomes in LPS-induced acute lung injury models by reducing lung edema and macrophage infiltration . This reinforces the potential therapeutic applications for compounds similar to this compound.

Case Study 2: Cancer Cell Line Studies

In vitro studies on NSCLC cell lines demonstrated that certain tetrahydroquinoline derivatives induced apoptosis and inhibited cell proliferation . The findings suggest that this compound could possess similar anticancer properties.

Comparison with Similar Compounds

Key Observations :

- Increasing acyl chain length correlates with reduced melting points, suggesting decreased crystallinity or enhanced lipophilicity.

- Yields remain consistent (~45–51%), indicating minimal synthetic challenges with chain elongation.

- Optical activity ([α]D values +4.5° to +6.4°) is retained, emphasizing stereochemical stability during synthesis .

Substituents on the Heterocyclic Core

Modifications to the tetrahydroquinolinone ring significantly alter molecular interactions:

Aromatic/Heteroaromatic Sulfamoyl Modifications

Variations in the sulfamoyl-linked aromatic systems impact electronic and steric properties:

- N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p) : Naphthalene substituents introduce extended π-systems, which could enhance stacking interactions but reduce solubility .

- N-(4-(N-(Benzofuran-5-yl)sulfamoyl)phenyl)acetamide (4s) : Oxygen-containing heterocycles may improve hydrogen-bonding capacity .

- Isoxazole/Thiazole Derivatives (e.g., C F2–C F4) : Isoxazole (C F2) and thiazole (C F4) moieties introduce nitrogen and sulfur heteroatoms, altering electron distribution and bioavailability .

Structural Analogues with Alternative Cores

- (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide: The tetrahydroisoquinolin core increases structural complexity and may modulate target selectivity .

Table 1: Comparative Physicochemical Properties

Table 2: Key Structural Modifications and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.